2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include an isopropylthio group attached to a phenyl ring and a methoxypyrrolidinyl group attached to another phenyl ring through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the isopropylthio group: This can be achieved by reacting a phenyl halide with isopropylthiol in the presence of a base.
Introduction of the methoxypyrrolidinyl group: This step involves the reaction of a phenyl halide with 3-methoxypyrrolidine under suitable conditions.
Formation of the acetamide linkage: This is typically done by reacting the intermediate compounds with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
- 2-(4-(propylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
Uniqueness
The uniqueness of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropylthio group, in particular, may influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-16(2)27-21-10-4-17(5-11-21)14-22(25)23-18-6-8-19(9-7-18)24-13-12-20(15-24)26-3/h4-11,16,20H,12-15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYIMDYYAFDVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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